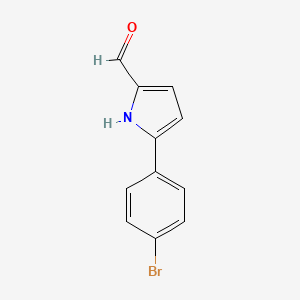
3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that features a pyrazole ring fused with an oxolanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with an appropriate oxolanone precursor under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the amino group of the pyrazole attacks the carbonyl carbon of the oxolanone precursor, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methyl-1H-pyrazol-1-yl)-1-propanamine
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile
Uniqueness
3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one is unique due to its fused oxolanone and pyrazole structure, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-(3-amino-4-methylpyrazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-11(10-7(5)9)6-2-3-13-8(6)12/h4,6H,2-3H2,1H3,(H2,9,10) |
Clave InChI |
LFGDZFMWPLJKJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)C2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



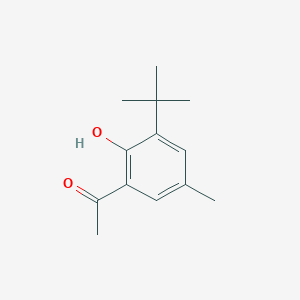
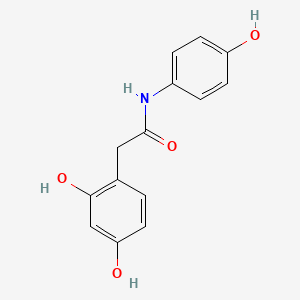
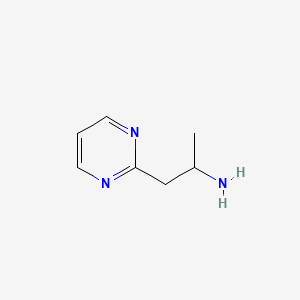
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
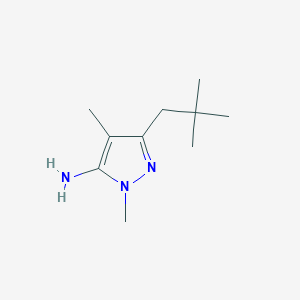
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)
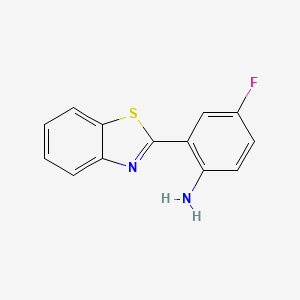
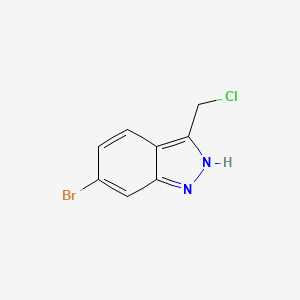
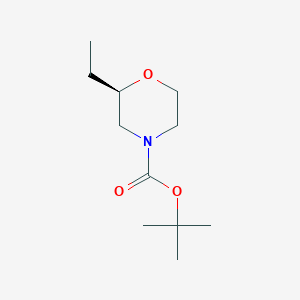
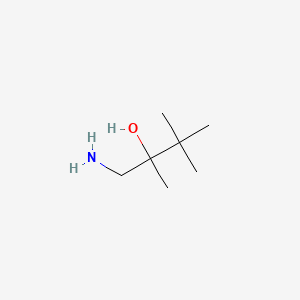
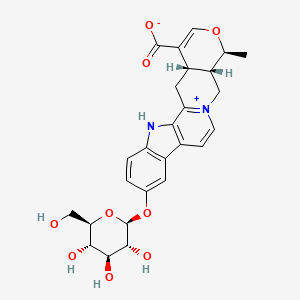
![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)
